molecular formula C23H21F2N5O B2902120 4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775365-25-7

4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2902120
CAS No.: 1775365-25-7
M. Wt: 421.452
InChI Key: LDWGSVGMYCBFTP-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with benzyl, methyl, and difluorobenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization with benzyl, methyl, and difluorobenzyl groups. Common synthetic routes may involve:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide: shares structural similarities with other pyrazolo[1,5-a]pyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N5O/c1-15-13-30-21(22(27-15)29(2)14-16-6-4-3-5-7-16)11-20(28-30)23(31)26-12-17-8-18(24)10-19(25)9-17/h3-11,13H,12,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWGSVGMYCBFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC(=CC(=C3)F)F)C(=N1)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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